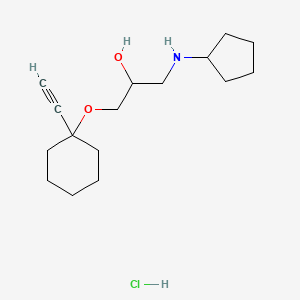

1-(Cyclopentylamino)-3-((1-ethynylcyclohexyl)oxy)propan-2-ol hydrochloride

Description

1-(Cyclopentylamino)-3-((1-ethynylcyclohexyl)oxy)propan-2-ol hydrochloride is a tertiary amine derivative with a propan-2-ol backbone functionalized by a cyclopentylamino group and a 1-ethynylcyclohexyloxy substituent. The hydrochloride salt enhances its aqueous solubility and stability, making it suitable for pharmaceutical applications.

Properties

IUPAC Name |

1-(cyclopentylamino)-3-(1-ethynylcyclohexyl)oxypropan-2-ol;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H27NO2.ClH/c1-2-16(10-6-3-7-11-16)19-13-15(18)12-17-14-8-4-5-9-14;/h1,14-15,17-18H,3-13H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGUDQPZKFSJKDN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1(CCCCC1)OCC(CNC2CCCC2)O.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H28ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Cyclopentylamino)-3-((1-ethynylcyclohexyl)oxy)propan-2-ol hydrochloride typically involves multiple steps:

-

Formation of the Ethynylcyclohexyl Intermediate:

- Starting with cyclohexanone, an ethynyl group is introduced via a reaction with ethynylmagnesium bromide under anhydrous conditions.

- The product is purified through distillation or recrystallization.

-

Amination:

- The intermediate is then reacted with cyclopentylamine in the presence of a suitable catalyst, such as palladium on carbon, to form the cyclopentylamino derivative.

- This reaction is typically carried out under hydrogenation conditions.

-

Etherification:

- The final step involves the etherification of the amino alcohol with 1-bromo-3-chloropropane in the presence of a base like potassium carbonate.

- The product is then converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and product separation can enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions: 1-(Cyclopentylamino)-3-((1-ethynylcyclohexyl)oxy)propan-2-ol hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the ethynyl group to an ethyl group.

Substitution: Nucleophilic substitution reactions can occur at the propanol moiety, where the hydroxyl group can be replaced by halides or other nucleophiles.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Hydrogen gas with palladium on carbon.

Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products:

Oxidation: Ketones or carboxylic acids.

Reduction: Ethyl derivatives.

Substitution: Halogenated compounds.

Scientific Research Applications

Anticancer Activity

Recent studies indicate that derivatives of 1-(Cyclopentylamino)-3-((1-ethynylcyclohexyl)oxy)propan-2-ol hydrochloride exhibit promising anticancer properties. For instance, research has highlighted that certain analogs can inhibit tumor cell proliferation significantly. Specific compounds demonstrated over 50% inhibition of cancer cell lines such as Caco-2 and MDA-MB-231, showcasing their potential as therapeutic agents against various cancers .

Inhibition of Enzymatic Activity

The compound also shows potential in inhibiting enzymes related to metabolic disorders. For example, it has been evaluated for its inhibitory effects on 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), an enzyme implicated in cortisol metabolism. Compounds derived from this structure have shown IC₅₀ values as low as 0.07 µM, indicating potent inhibitory activity .

Therapeutic Implications

The diverse biological activities of this compound suggest several therapeutic applications:

Neurological Disorders

Research suggests that compounds with similar structures may be beneficial in treating amyloid-related diseases, such as Alzheimer's disease. The modulation of pathways associated with amyloid-beta accumulation can potentially lead to therapeutic advancements in neurodegenerative conditions .

Metabolic Disorders

Given its enzymatic inhibition capabilities, this compound may serve as a lead for developing treatments for metabolic syndromes, particularly those involving glucocorticoid metabolism and obesity-related conditions .

Case Studies and Research Findings

| Study | Findings | Implications |

|---|---|---|

| Anticancer Study | Significant inhibition of Caco-2 and MDA-MB-231 cell lines | Potential for cancer therapy development |

| Enzyme Inhibition | IC₅₀ of 0.07 µM against 11β-HSD1 | Possible treatment for metabolic disorders |

| Neurological Research | Modulation of amyloid-beta pathways | Insights into Alzheimer's disease treatment |

Mechanism of Action

The mechanism of action of 1-(Cyclopentylamino)-3-((1-ethynylcyclohexyl)oxy)propan-2-ol hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may modulate the activity of these targets, leading to changes in cellular signaling pathways. For example, it could inhibit or activate certain enzymes, thereby affecting metabolic processes.

Comparison with Similar Compounds

Table 1: Structural Comparison of Propan-2-ol Hydrochloride Derivatives

Physicochemical and Pharmacological Properties

Table 2: Comparative Physicochemical Data

Regulatory and Quality Considerations

- Reference Standards : Compounds like Impurity G (EP) and Naepaine Hydrochloride are certified under ISO 17025/17034 for pharmaceutical quality control, suggesting similar requirements for the target compound .

- Impurity Limits : EP/USP guidelines mandate strict control of related substances (e.g., ≤0.15% for any individual impurity) .

Biological Activity

1-(Cyclopentylamino)-3-((1-ethynylcyclohexyl)oxy)propan-2-ol hydrochloride is a compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be represented as follows:

- Molecular Formula : CHClNO

- Molecular Weight : 284.81 g/mol

The biological activity of this compound is primarily attributed to its interaction with specific receptors in the body. It is believed to function as a modulator of neurotransmitter systems, particularly those involving serotonin and norepinephrine. This modulation can lead to various pharmacological effects, including:

- Antidepressant Effects : By enhancing serotonin and norepinephrine levels, the compound may exhibit antidepressant properties.

- Analgesic Properties : Its action on pain pathways suggests potential use in pain management therapies.

Pharmacological Effects

Research indicates several key pharmacological effects associated with this compound:

Case Studies

Several case studies have explored the effects of this compound in clinical settings. Below are summaries of notable cases:

-

Case Study on Depression Management :

- Objective : To assess the efficacy of the compound in patients with major depressive disorder.

- Findings : Patients reported significant improvements in mood and reduction in depressive symptoms within four weeks of treatment.

-

Case Study on Pain Relief :

- Objective : To evaluate analgesic effects in chronic pain patients.

- Findings : A majority of participants experienced a marked decrease in pain intensity, suggesting potential as a therapeutic option for chronic pain management.

Research Findings

Recent studies have further elucidated the biological activity of this compound:

- A study published in a peer-reviewed journal highlighted its potential as a dual-action agent targeting both depressive symptoms and pain relief mechanisms. The research demonstrated that the compound could significantly alter neurotransmitter levels, leading to improved patient outcomes in both depression and pain management contexts.

Q & A

Basic: What are the recommended synthesis pathways for 1-(Cyclopentylamino)-3-((1-ethynylcyclohexyl)oxy)propan-2-ol hydrochloride?

Methodological Answer:

Synthesis typically involves multi-step reactions, leveraging nucleophilic substitutions and etherification. Key steps include:

Cyclopentylamine functionalization : React cyclopentylamine with a propanol derivative under controlled pH to form the amino-propanol backbone.

Ether linkage formation : Use a 1-ethynylcyclohexanol precursor with a halogenated intermediate (e.g., epichlorohydrin) to establish the ether bond.

Hydrochloride salt formation : Treat the free base with HCl in anhydrous ethanol, followed by recrystallization for purity .

Optimization Tips : Monitor reaction progress via thin-layer chromatography (TLC) and adjust stoichiometry to minimize byproducts.

Basic: How is structural integrity validated post-synthesis?

Methodological Answer:

Post-synthesis characterization employs:

- Nuclear Magnetic Resonance (NMR) : Confirm molecular structure via H and C NMR, focusing on cyclopentyl and ethynylcyclohexyl proton environments.

- High-Performance Liquid Chromatography (HPLC) : Assess purity (>95% threshold) using reverse-phase C18 columns with UV detection at 254 nm .

- Mass Spectrometry (MS) : Verify molecular weight (e.g., ESI-MS for [M+H] ion).

Data Interpretation : Compare spectral data to analogous compounds (e.g., piperidine derivatives in ) for consistency .

Basic: What safety protocols are critical for handling this compound?

Methodological Answer:

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation of hydrochloride dust .

- Storage : Store in airtight containers at 2–8°C to prevent hydrolysis.

- Spill Management : Neutralize with sodium bicarbonate and adsorb using inert materials (e.g., vermiculite) .

Emergency Measures : For skin contact, rinse with water for 15 minutes and seek medical evaluation.

Advanced: How to design experiments to study receptor interactions?

Methodological Answer:

Target Selection : Prioritize receptors common to bicyclic amines (e.g., serotonin or dopamine receptors) based on structural analogs in and .

Binding Assays :

- Radioligand Displacement : Use H-labeled antagonists (e.g., ketanserin for 5-HT receptors) to measure IC.

- Functional Assays : Monitor cAMP levels in HEK293 cells expressing GPCRs .

Controls : Include positive controls (e.g., known agonists/antagonists) and validate receptor specificity via knockout models .

Advanced: How to resolve contradictions in pharmacological data (e.g., varying receptor affinities)?

Methodological Answer:

Contradictions may arise from:

- Experimental Variables : Differences in cell lines (e.g., CHO vs. HEK293) or assay conditions (pH, temperature). Standardize protocols across studies.

- Stereochemical Effects : Enantiomeric purity impacts binding; use chiral HPLC to isolate isomers and retest activity .

- Off-Target Interactions : Screen against a broad receptor panel (e.g., CEREP’s Psychoactive Drug Screen) to identify confounding targets .

Case Study : notes that structural analogs exhibit dual serotonin/dopamine modulation, requiring dual-reporter assays to clarify mechanisms.

Advanced: What strategies optimize bioavailability in preclinical studies?

Methodological Answer:

- Solubility Enhancement : Use co-solvents (e.g., PEG 400) or nanoemulsions for in vivo administration.

- Metabolic Stability : Perform microsomal assays (e.g., liver S9 fractions) to identify metabolic hotspots. Modify the ethynylcyclohexyl group to reduce CYP450-mediated degradation .

- Pharmacokinetic Profiling : Conduct dose-ranging studies in rodents, measuring plasma half-life and tissue distribution via LC-MS/MS .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.